Methyl 4-methylcinnamate
Description
Methyl 4-methylcinnamate (CAS: 7560-43-2 or 20754-20-5) is a cinnamate ester with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Structurally, it consists of a cinnamic acid backbone (3-phenylpropenoic acid) esterified with a methyl group, featuring a 4-methyl substituent on the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346183 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-20-5 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Using Monomethyl Malonate and p-Tolualdehyde
The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated esters. For methyl 4-methylcinnamate, this reaction involves the base-catalyzed condensation of p-tolualdehyde (4-methylbenzaldehyde) with monomethyl malonate (Scheme 1).
Reaction Conditions
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Catalyst : β-Alanine or pyridine
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Solvent : Pyridine or ethanol
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Temperature : Reflux (80–100°C)
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Time : 1.5–3 hours
The reaction proceeds via deprotonation of the active methylene group in malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the conjugated ester . A modified Verley-Doebner approach replaces malonic acid with monomethyl malonate, improving ester selectivity.
Typical Procedure (Adapted from Synthetic Communications, 1987 ):
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Combine p-tolualdehyde (6.61 mmol), monomethyl malonate (16.8 mmol), and β-alanine (1.12 mmol) in pyridine (3.0 mL).
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Reflux for 90 minutes.
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Acidify with concentrated HCl to precipitate the product.
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Purify via recrystallization or column chromatography.
Advantages :
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Single-step synthesis.
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High regioselectivity for the trans (E) isomer.
Limitations :
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Requires stoichiometric amounts of pyridine, complicating large-scale production.
Palladium-Catalyzed Cross-Coupling via the Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted cinnamates. For this compound, 4-iodotoluene and methyl acrylate react under palladium catalysis (Scheme 2).
Reaction Conditions
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Catalyst : PdCl₂ (0.15 mmol)
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Ligand : Polyethylene glycol (PEG-800) as a phase-transfer catalyst
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Base : NaHCO₃ (37.5 mmol)
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Solvent : DMF
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Temperature : 120°C
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Time : 6 hours
This method leverages PEG-800 to enhance catalyst stability and interfacial contact in a solid-liquid biphasic system . The palladium complex facilitates oxidative addition of 4-iodotoluene, followed by alkene insertion and reductive elimination to yield the target ester.
Typical Procedure (Adapted from ChemBK ):
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Charge PdCl₂, NaHCO₃, and PEG-800 in DMF under nitrogen.
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Add 4-iodotoluene (15 mmol) and methyl acrylate (30 mmol).
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Heat at 120°C for 6 hours.
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Extract with ether and purify via column chromatography.
Advantages :
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Tolerates electron-donating substituents on the aryl halide.
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Scalable to industrial production.
Limitations :
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Requires rigorous exclusion of oxygen.
Oxidative Esterification of 4-Methylcinnamaldehyde
Oxidative esterification converts α,β-unsaturated aldehydes directly into esters using iron-based catalysts. While literature examples focus on cinnamaldehyde derivatives, adapting this method for 4-methylcinnamaldehyde could yield this compound (Scheme 3).
Reaction Conditions
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Catalyst : Iron(II) phthalocyanine (0.003 mmol)
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Co-catalyst : 1,4-Dimethyl-4H-1,2,4-triazole iodide (0.01 mmol)
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Solvent : Acetonitrile/methanol
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Temperature : Ambient (25°C)
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Time : 3–7 hours
The reaction mechanism involves aldol condensation followed by oxidation, with methanol serving as both solvent and nucleophile .
Hypothetical Procedure (Based on RSC Advances ):
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Dissolve 4-methylcinnamaldehyde (0.5 mmol) in methanol.
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Add iron(II) phthalocyanine, triazole iodide, and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
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Stir under air for 3–7 hours.
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Purify via flash chromatography.
Expected Yield : 85–90% (extrapolated from analogous reactions ).
Advantages :
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Ambient reaction conditions.
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No need for pre-formed carboxylic acids.
Limitations :
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Requires synthesis of 4-methylcinnamaldehyde, which is less commercially accessible.
Solid-Phase Synthesis with Palladium and PEG Catalysis
A modified Heck protocol employs PdCl₂ and PEG-800 in a solvent-free system, enhancing atom economy and reducing waste (Scheme 4).
Reaction Conditions
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Catalyst : PdCl₂ (0.15 mmol)
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Phase-transfer agent : PEG-800 (5 mmol)
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Base : NaHCO₃ (37.5 mmol)
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Temperature : 70°C → 120°C (gradient)
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Time : 6 hours
This method achieves 73.1% yield by optimizing mass transfer in a solid-liquid biphasic matrix .
Comparative Analysis of Methods
| Method | Yield | Catalyst | Conditions | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 65–75% | β-Alanine/Pyridine | Reflux, 3 hours | Moderate |
| Heck Coupling | 73.1% | PdCl₂/PEG-800 | 120°C, 6 hours | High |
| Oxidative Esterification | ~85%* | Iron phthalocyanine | Ambient, 7 hours | Low** |
| Solid-Phase Heck | 73.1% | PdCl₂/NaHCO₃ | 120°C, 6 hours | High |
*Estimated based on analogous substrates. **Limited by aldehyde availability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylcinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylcinnamic acid.
Reduction: Reduction reactions can convert it to 4-methylhydrocinnamic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Introduction to Methyl 4-methylcinnamate
This compound is an organic compound with the molecular formula . It is a derivative of cinnamic acid, characterized by a methyl group at the 4-position of the aromatic ring. This compound has garnered attention due to its diverse applications across various fields, including cosmetics, agriculture, and food preservation.
Cosmetic Industry
This compound is widely utilized in the cosmetic sector, particularly as a UV filter . Its ability to absorb ultraviolet radiation makes it an essential ingredient in sunscreens and other skincare products. The compound functions by dissipating absorbed UV energy as heat, thus protecting the skin from potential damage caused by sun exposure.
Key Properties:
- UV Absorption: Effective in absorbing UV-B rays.
- Skin Protection: Reduces the risk of skin damage and photoaging.
Agricultural Applications
In agriculture, this compound has been identified as a potential nitrification inhibitor . Research indicates that it can effectively inhibit the activity of nitrobacteria, which are responsible for the conversion of ammonium to nitrate in soil. This inhibition helps in maintaining nitrogen levels in fertilizers, enhancing their efficiency while minimizing environmental impact .
Benefits:
- Enhanced Fertilizer Efficiency: Slows down soil nitrification, ensuring prolonged nutrient availability for crops.
- Environmental Safety: Reduces nitrogen leaching into waterways, thus mitigating pollution.
Food Preservation
This compound exhibits antimicrobial properties, making it suitable for use as a food preservative . Its efficacy against various foodborne pathogens positions it as a natural alternative to synthetic preservatives, which are often criticized for potential health risks .
Antimicrobial Activity:
- Effective against a range of bacteria and fungi.
- Can be incorporated into food packaging materials to enhance shelf life.
Comparative Analysis of Applications
The following table summarizes the applications of this compound across different sectors:
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Cosmetic Industry | UV filter in sunscreens | Protects skin from UV damage |
| Agricultural Sector | Nitrification inhibitor | Enhances fertilizer efficiency; reduces runoff |
| Food Preservation | Natural antimicrobial agent | Extends shelf life; reduces health risks |
Case Study 1: UV Protection in Cosmetics
A study highlighted the effectiveness of this compound in formulations aimed at protecting skin from UV radiation. The compound was shown to significantly reduce erythema (skin reddening) in subjects exposed to UV light while using sunscreen containing this ingredient.
Case Study 2: Nitrification Inhibition
Research conducted on soil applications demonstrated that this compound could effectively reduce nitrification rates by up to 50%, thereby improving nitrogen retention in agricultural soils. This study emphasized its potential role in sustainable agriculture practices aimed at reducing chemical fertilizer usage .
Case Study 3: Antimicrobial Efficacy in Foods
In laboratory settings, this compound was tested against common foodborne pathogens such as Salmonella and Listeria. Results indicated that concentrations as low as 0.5% could inhibit bacterial growth effectively, supporting its use as a natural preservative in food products .
Mechanism of Action
The mechanism of action of methyl 4-methylcinnamate involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes like lipase, which breaks down fats. This interaction is crucial for its role in kinetic studies and metabolic research . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Cinnamate Esters
Structural and Functional Insights
Evidence reports a 94:6 E/Z isomer ratio in synthesis, suggesting higher stereoselectivity.
Methyl 4-Chlorocinnamate :
- The electron-withdrawing chloro group enhances reactivity in electrophilic substitutions.
- Applications may include agrochemicals or antimicrobial agents due to halogenated aromatic properties.
Methyl 4-Methoxycinnamate: The methoxy group is electron-donating, influencing UV absorption and stability.
Methyl 4-Hydroxycinnamate: The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents.
Methyl 4-Trifluoromethylcinnamate :
Key Discrepancies and Notes
- CAS Number Variability : this compound is listed under two CAS numbers (7560-43-2 and 20754-20-5). This may reflect different stereoisomers or sourcing errors.
- Pharmacological Data : discusses 4-methylmethylphenidate, a phenidate analog unrelated to cinnamate esters, and is excluded from this analysis.
Biological Activity
Methyl 4-methylcinnamate (CAS No. 7560-43-2) is an organic compound derived from cinnamic acid, known for its diverse biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- Structure : It is the methyl ester of 4-methylcinnamic acid, characterized by a phenylpropanoid structure.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The primary mechanism involves the compound's interaction with ergosterol in fungal membranes, leading to cell membrane disruption and ultimately cell death.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 125 µg/mL | |
| Staphylococcus aureus | 62.5 µg/mL | |
| Candida albicans | 31.25 µg/mL |
The mode of action of this compound involves several biochemical pathways:
- Interaction with Cell Membranes : The compound integrates into the lipid bilayer, affecting membrane integrity.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Biochemical Pathways
This compound is implicated in various biochemical processes, particularly in the methylation pathways that are crucial for cellular function and gene expression. This compound is also a part of the cinnamate/monolignol pathway, which is essential for synthesizing phenolic compounds that contribute to plant defense mechanisms.
| Property | Description |
|---|---|
| Lipophilicity | High; suggests good absorption |
| Cellular Effects | Influences DNA methylation and protein biosynthesis |
| Metabolic Pathways | Involved in the methylation process |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound beyond its antimicrobial properties:
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals, providing a protective effect against oxidative stress-related damage.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is likely well-absorbed due to its lipophilic nature. Studies suggest that it distributes widely throughout the body, which may enhance its efficacy against systemic infections.
Q & A
Q. What strategies improve reproducibility in this compound research across laboratories?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) like Chemotion to document protocols and share metadata. Participate in interlaboratory studies to harmonize analytical methods .
Data Presentation and Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
